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Abstract
Dicobalt octacarbonyl, Co₂(CO)₈, is a cornerstone organometallic reagent and catalyst with

significant applications in organic synthesis and industrial chemistry.[1][2] Its utility in forming

carbon-carbon bonds through reactions like hydroformylation, the Pauson-Khand reaction, and

the Nicholas reaction makes it a valuable tool in the synthesis of complex molecules, including

those relevant to drug development.[3][4] This guide provides a comprehensive overview of its

physical and chemical properties, detailed protocols for its synthesis, purification, and handling,

and methodologies for its principal catalytic applications.

Physical and Chemical Properties
Dicobalt octacarbonyl is an orange to red-brown crystalline solid that is highly sensitive to air

and heat.[2][5] It is pyrophoric, particularly when finely divided, and decomposes upon

exposure to air, releasing toxic carbon monoxide gas.[1] Due to its air-sensitivity, it must be

handled under an inert atmosphere.[5]

Physical Properties
The key physical properties of dicobalt octacarbonyl are summarized in the table below.
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Property Value Reference(s)

Chemical Formula Co₂(CO)₈ [1]

Molar Mass 341.95 g/mol [1]

Appearance Orange to red-orange crystals [1][5]

Melting Point 51-52 °C (decomposes) [1]

Boiling Point Decomposes above 52 °C [1]

Density 1.87 g/cm³ [1]

Vapor Pressure 0.07 mmHg at 15 °C [1]

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., hexane,

toluene, diethyl ether, acetone)

[1][6]

Chemical Structure and Isomerism
In solution, dicobalt octacarbonyl exists as a dynamic equilibrium between at least two isomers.

[1] The major isomer features two bridging carbonyl (μ-CO) ligands and six terminal carbonyl

ligands, with a Co-Co bond distance of approximately 2.52 Å.[1] The minor isomer has no

bridging carbonyls, instead featuring a direct cobalt-cobalt bond and eight terminal carbonyl

ligands.[1] This rapid interconversion is an example of fluxionality in organometallic chemistry.

Caption: Equilibrium between the bridged and unbridged isomers of Co₂(CO)₈.

Chemical Reactivity
Dicobalt octacarbonyl exhibits diverse reactivity, making it a versatile synthetic tool.

Reduction: It can be reductively cleaved by alkali metals to form the tetracarbonylcobaltate

anion, [Co(CO)₄]⁻, a powerful nucleophile and precursor to cobalt tetracarbonyl hydride

(HCo(CO)₄).[1]

Co₂(CO)₈ + 2 Na → 2 Na[Co(CO)₄]
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Reaction with Electrophiles: Halogens cleave the Co-Co bond to yield

halotetracarbonylcobalt complexes.[1]

Co₂(CO)₈ + Br₂ → 2 BrCo(CO)₄

Reaction with Alkynes: It reacts readily with alkynes to form stable dicobalt hexacarbonyl

alkyne complexes, [(Alkyne)Co₂(CO)₆]. This complex serves to protect the alkyne and is the

key intermediate in the Pauson-Khand and Nicholas reactions.[1]

Thermal Decomposition: Upon heating, it decarbonylates to form tetracobalt

dodecacarbonyl, Co₄(CO)₁₂.[1] In the presence of air, it decomposes to cobalt oxides and

carbon monoxide.[1]

Spectroscopic Characterization
Spectroscopic methods are essential for identifying and characterizing dicobalt octacarbonyl

and its derivatives.
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Technique Observation Significance Reference(s)

Infrared (IR)

Bridged Isomer (C₂ᵥ):

Strong bands at

~2070-2020 cm⁻¹

(terminal CO) and

~1860 cm⁻¹ (bridging

CO).

The low-frequency

bridging CO band is

characteristic. The

number of bands

reflects the molecule's

symmetry.

[7][8]

Unbridged Isomer

(D₄Ꮷ): Bands primarily

in the terminal region

(~2050-2000 cm⁻¹).

Distinguishable from

the bridged isomer by

the absence of the

~1860 cm⁻¹ band.

[7]

¹³C NMR

A single sharp

resonance is typically

observed at ~200 ppm

at room temperature.

Indicates rapid

fluxional exchange of

all eight carbonyl

ligands on the NMR

timescale.

[9]

Mass Spec (EI)

A molecular ion peak

[M]⁺ followed by

sequential loss of

eight CO ligands,

resulting in prominent

[M-nCO]⁺ fragments

down to [Co₂]⁺.

Confirms the

molecular weight and

the labile nature of the

carbonyl ligands.

Synthesis, Purification, and Handling
Safety Note: Dicobalt octacarbonyl is toxic, potentially carcinogenic, pyrophoric, and releases

carbon monoxide upon decomposition.[5] All manipulations must be performed in a well-

ventilated fume hood under an inert atmosphere (nitrogen or argon) using established air-

sensitive techniques (Schlenk line or glovebox).[5] Appropriate personal protective equipment

(flame-resistant lab coat, safety glasses, nitrile gloves) is mandatory.

Experimental Protocol: Synthesis
This protocol is adapted from the high-pressure carbonylation of cobalt(II) acetate.[1][6]
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Apparatus Setup: Assemble a high-pressure autoclave reactor equipped with a mechanical

stirrer, gas inlet, pressure gauge, and thermocouple. Ensure all parts are meticulously

cleaned and dried.

Reagent Loading: In a glovebox or under a positive flow of argon, charge the autoclave with

cobalt(II) acetate (1.0 equiv), a suitable hydrocarbon solvent (e.g., hexane, 5-10 mL per g of

acetate), and water (1-2 equiv).

Reaction Execution: Seal the reactor and purge thoroughly with nitrogen, followed by carbon

monoxide. Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to an

initial pressure of 25-30 MPa.

Heating: Begin stirring and heat the reaction mixture to 160-170 °C. The pressure will

increase with temperature. Maintain the reaction at this temperature for 1-2 hours,

monitoring for a pressure drop which indicates gas consumption.

Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent

the excess gas into the fume hood. Transfer the biphasic reaction mixture to a separatory

funnel under an inert atmosphere.

Extraction: Separate the upper organic phase, which contains the product as a dark red

solution. The lower aqueous phase can be discarded.

Isolation: The product is typically isolated by low-temperature crystallization (see Protocol

3.2.2).

Experimental Protocols: Purification
Commercial samples of dicobalt octacarbonyl are often dark purple or black due to

contamination with Co₄(CO)₁₂.[5] Purification can be achieved by sublimation or

recrystallization.

Apparatus: Use a standard laboratory sublimation apparatus.

Procedure: Under an inert atmosphere, place the crude, dark solid in the bottom of the

sublimator.
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Execution: Assemble the apparatus and apply a dynamic vacuum. Gently heat the bottom of

the apparatus (e.g., with a heating mantle or oil bath) to 35-45 °C.

Collection: The pure, orange-red crystals of Co₂(CO)₈ will sublime and collect on the cold

finger. The black, non-volatile Co₄(CO)₁₂ residue will remain at the bottom.

Isolation: Once sublimation is complete, cool the apparatus to room temperature and backfill

with an inert gas before carefully scraping the purified crystals from the cold finger.

Solvent Selection: Anhydrous, degassed pentane or hexane are suitable solvents.

Procedure: In a glovebox or Schlenk flask, dissolve the impure solid in a minimum amount of

the chosen solvent at room temperature to create a saturated solution.

Filtration (Optional): If insoluble impurities (like cobalt metal) are present, filter the solution

through a cannula filter into a clean Schlenk flask.

Crystallization: Cool the solution slowly to -20 °C to -78 °C (dry ice/acetone bath). Pure

orange-red crystals will precipitate.

Isolation: Isolate the crystals by filtering the cold suspension via cannula. Wash the crystals

with a small amount of cold, fresh solvent and dry under vacuum.

Experimental Workflow: Handling and Use
The following diagram illustrates a typical workflow for using an air-sensitive solid like dicobalt

octacarbonyl in a reaction.
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Start: Prepare Apparatus
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Caption: General workflow for handling air-sensitive solids in a laboratory setting.
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Key Applications and Experimental Protocols
Dicobalt octacarbonyl is a precursor to the active catalyst in several important organic

transformations.

Hydroformylation (Oxo Process)
Hydroformylation is the addition of a formyl group (-CHO) and a hydrogen atom across an

alkene double bond to form aldehydes.[10] The active catalyst is cobalt tetracarbonyl hydride,

HCo(CO)₄, generated in situ from Co₂(CO)₈ and H₂.[2]
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Hydroformylation Catalytic Cycle

HCo(CO)₄
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Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.
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Catalyst Precursor: In a glovebox, charge a high-pressure Parr reactor with dicobalt

octacarbonyl (0.05 equiv).

Reagents: Add 1-octene (1.0 equiv) and a suitable solvent like toluene.

Reaction: Seal the reactor, purge with N₂, and then pressurize with a 1:1 mixture of CO and

H₂ to 100 atm.

Execution: Heat the reactor to 120-150 °C with vigorous stirring for 4-12 hours, maintaining

the pressure by adding more syngas as needed.

Work-up: Cool the reactor to room temperature and carefully vent the excess gas. The

product mixture (nonanal and 2-methylocatanal) can be analyzed by GC-MS and purified by

distillation.

The Pauson-Khand Reaction
This is a [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and a carbon

monoxide molecule to form an α,β-cyclopentenone.[11] The reaction is mediated by the

formation of a stable alkyne-cobalt complex.
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Pauson-Khand Reaction Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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